Scientific Field: Molecular Biology
Summary of Application: Levofloxacin’s structure was slightly modified by making a thionated form (compound 3), which was investigated for its antibacterial activity, biocompatibility, cytotoxicity, and spectroscopic properties.
Methods of Application: The antibacterial susceptibility testing against five different bacteria showed promising minimum inhibitory concentrations (MICs), particularly against B. spizizenii and E. The molecular docking experiment showed similar binding interactions of both levofloxacin and compound 3 with the active site residues of topoisomerase IV.
Results: The results revealed that compound 3 was more biocompatible with normal cells and more cytotoxic against cancer cells, compared to levofloxacin.
Scientific Field: Pharmaceutical Science
Summary of Application: Levofloxacin was utilized to create innovative deep eutectic systems in conjunction with capric acid at three different molar ratios.
Methods of Application: Levofloxacin formulations with either capric or geranic acid were prepared and characterized using appropriate techniques.
Results: Geranic acid demonstrated an impressive threefold improvement in levofloxacin’s solubility compared to its solubility in aqueous solutions.
Scientific Field: Environmental Science
Summary of Application: Levofloxacin is used in human and veterinary medicine and has been detected in wastewater and river water.
Methods of Application: An RNA aptamer against levofloxacin was selected using RNA Capture-SELEX.
Results: The 73 nt long aptamer folds into three stems with a central three-way junction.
Scientific Field: Microbiology
Summary of Application: Levofloxacin is used in bacteriological eradication.
Methods of Application: Not specified.
Results: Bacteriological eradication occurred in 94 and 95% of levofloxacin recipients.
Summary of Application: This study investigates the influence of chlorine-containing environments on the electrocatalytic degradation performance of levofloxacin using BDD, Ti4O7, and Ru-Ti electrodes.
Methods of Application: The comparative analysis of the electrode performance demonstrated that the presence of Cl− improved the removal and mineralization efficiency of levofloxacin on all the electrodes.
Results: The results indicated that the concentration of Cl− affected the oxygen evolution potentials of the electrode and consequently influenced the formation of hydroxyl radicals.
Summary of Application: Levofloxacin is effective in the treatment of peritonitis complicating continuous ambulatory peritoneal dialysis, cervicitis, acute or chronic prostatitis, tularaemia and chronic osteomyelitis.
Results: Not specified.
Scientific Field: Pediatrics
Summary of Application: A retrospective study was conducted to investigate the efficacy and safety of levofloxacin use in children with severe infections.
Methods of Application: The study included patients under 18 years of age who received levofloxacin intravenously in the Pediatric Intensive Care Unit (PICU) of a hospital during the period between 2021 and 2022.
Results: The study included 25 patients treated with 28 courses of levofloxacin. The mean age of these children treated with levofloxacin was 4.41 years. Conversion of pathogenic microbiological test results to negative after levofloxacin treatment was detected in 11 courses (39.29%). A decrease in inflammatory markers, white blood cell or C-reactive protein counts, was detected in 18 courses (64.29%).
Scientific Field: Toxicology
Summary of Application: Research has been conducted to understand the effects of levofloxacin overdose.
Methods of Application: Overdosing experiments in animals showed loss of body control and drooping, difficulty breathing, tremors, and convulsions.
Results: Doses in excess of 1500 mg/kg orally and 250 mg/kg IV produced significant mortality in rodents.
Levofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat a variety of bacterial infections. It is the S-enantiomer of ofloxacin, characterized by its chemical formula and an average molecular weight of approximately 361.37 g/mol. Levofloxacin exhibits broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria, including strains resistant to penicillin, while demonstrating less efficacy against certain Gram-negative bacteria such as Pseudomonas aeruginosa .
These steps are followed by purification processes to yield the final product .
Levofloxacin's bactericidal activity is attributed to its ability to disrupt the normal functioning of bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, levofloxacin prevents the relaxation of supercoiled DNA, which is crucial for replication and transcription processes . This action leads to the accumulation of double-strand breaks in bacterial DNA, resulting in cell death. Levofloxacin is particularly noted for its enhanced activity against both penicillin-sensitive and resistant strains of Gram-positive bacteria .
Levofloxacin is primarily used in clinical settings for treating various infections, including:
Additionally, levofloxacin is also used in ocular formulations for treating eye infections .
Levofloxacin has been studied for its interactions with various drugs and substances:
Furthermore, caution is advised when using levofloxacin with other medications that may affect blood glucose levels or cause QT interval prolongation .
Levofloxacin shares similarities with other fluoroquinolone antibiotics but exhibits unique properties that distinguish it from them. Below is a comparison highlighting its uniqueness:
Compound | Chemical Structure | Spectrum of Activity | Unique Features |
---|---|---|---|
Ciprofloxacin | C17H18FN3O3 | Broad-spectrum; more effective against Gram-negative bacteria | Less effective against Gram-positive bacteria compared to levofloxacin |
Moxifloxacin | C21H24FN3O4 | Broad-spectrum; effective against anaerobes | Greater activity against atypical pathogens; longer half-life |
Ofloxacin | C18H20FN3O4 | Similar spectrum as levofloxacin | Contains both R and S enantiomers; less potent than levofloxacin against Gram-positive bacteria |
High-temperature powder X-ray diffraction has emerged as a crucial analytical technique for characterizing the anhydrous forms of levofloxacin, particularly when single crystal growth proves challenging due to rapid hydration under ambient conditions [1] [2]. The implementation of HT-PXRD methodology has enabled researchers to successfully determine the crystal structures of both the α and γ anhydrous forms of levofloxacin for the first time, marking a significant advancement in understanding this fluoroquinolone's solid-state behavior [2].
The HT-PXRD analysis revealed that the anhydrous α form of levofloxacin crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 9.578 Å, b = 37.295 Å, c = 13.371 Å, and β = 106.734° [2]. This structure was obtained through controlled thermal dehydration of the levofloxacin monohydrate at elevated temperatures. The diffraction patterns show characteristic peaks at 2θ values of 6.7° and 26.5°, which serve as diagnostic markers for the α polymorph [3].
Variable-temperature powder X-ray diffraction studies have provided comprehensive insights into the phase transformation pathways during thermal treatment [4]. The technique demonstrated that upon heating, levofloxacin hemihydrate undergoes dehydration at approximately 110-120°C, initially forming the γ anhydrous form before converting to the thermodynamically more stable α form at higher temperatures (175-200°C) [4] [3]. The γ form exhibits characteristic diffraction peaks at 2θ positions of 8.2° and 19.4°, distinguishing it from other polymorphic forms [2].
The HT-PXRD methodology has also revealed the existence of previously unknown solvates, including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate of levofloxacin [4]. These solvates demonstrate a common phase transformation pathway where all newly discovered solvates can be directly converted to the anhydrous γ form through thermal treatment, which subsequently transforms to the α form during continued heating [4].
The thermodynamic relationships between the various solid forms of levofloxacin reveal a complex stability hierarchy influenced by temperature, humidity, and environmental conditions [5] [6]. Under ambient conditions, levofloxacin preferentially exists as a hemihydrate containing approximately 2.5% water content, which represents the most thermodynamically stable form at room temperature and moderate humidity levels [5] [6].
Differential scanning calorimetry analysis has provided quantitative thermodynamic data for the phase transitions. The hemihydrate form exhibits a dehydration endotherm at 117°C with an associated enthalpy change of -45.2 J/g, indicating the energy required for water removal [7]. The monohydrate form, containing approximately 5.0% water, shows a slightly different dehydration profile with an endotherm at 113°C and an enthalpy change of -52.8 J/g [7].
The anhydrous forms demonstrate distinct thermodynamic stabilities. The γ form serves as a kinetically favored intermediate with lower activation energy barriers for formation (32.4 kJ/mol for the α→δ transition) [8] [5]. However, the α form represents the thermodynamically most stable anhydrous structure at elevated temperatures, with a calculated density of 1.466 g/cm³ and melting point range of 225-229°C [2] [7].
Thermogravimetric analysis has revealed that the decomposition kinetics of levofloxacin follow complex mechanisms with activation energies ranging from 50-120 kJ/mol using the Kissinger-Akahira-Sunose method and 20-70 kJ/mol using the Friedman method [8]. These values indicate moderate thermal stability with the anhydrous forms generally exhibiting higher decomposition temperatures compared to hydrated forms [8] [9].
The hydration behavior demonstrates thermodynamic preference for moisture uptake. Under conditions of 75% relative humidity at 25°C, anhydrous forms readily absorb atmospheric moisture, with the γ form transforming to the hemihydrate through an exothermic process (ΔH = +23.1 J/g), indicating thermodynamic favorability of hydration [6].
The phase transformation mechanisms of levofloxacin under thermal stress involve complex molecular reorganization processes that have been elucidated through comprehensive thermal analysis and structural studies [3] [5]. The primary transformation pathway begins with the dehydration of hydrated forms, followed by molecular rearrangement to form different anhydrous polymorphs.
The dehydration mechanism of levofloxacin hemihydrate proceeds through a temperature-dependent pathway that determines the final polymorphic outcome. When dehydration occurs at temperatures above 70°C, the process leads directly to the formation of the γ form, which subsequently converts to the α form through a thermally activated solid-state transition [5]. Conversely, dehydration at lower temperatures (below 50°C) can lead to direct formation of the α form through a different mechanistic pathway.
The molecular basis for these transformations involves changes in intermolecular hydrogen bonding networks and conformational flexibility of the levofloxacin molecule [4] [3]. The hemihydrate-to-γ transformation involves breaking of water-mediated hydrogen bonds and reorganization of the molecular packing arrangement, requiring an activation energy of 85.2 kJ/mol [3]. The subsequent γ-to-α transition involves conformational changes in the piperazine ring and quinolone backbone, with an activation energy of 45.6 kJ/mol [3].
Mechanochemical studies have revealed alternative transformation pathways under mechanical stress [3] [10]. Ball milling of levofloxacin hemihydrate induces a sequential transformation: hemihydrate → γ form → amorphous form, with the γ form serving as an intermediate phase [3] [10]. This mechanochemical pathway differs from thermal transformations by providing sufficient energy to overcome kinetic barriers at ambient temperatures [3].
The transformation kinetics follow the Avrami equation for nucleation and growth processes, with kinetic parameters varying significantly between thermal and mechanochemical routes [3]. The mechanochemical route exhibits faster transformation rates due to the continuous introduction of mechanical energy, while thermal transformations require sustained heating to maintain the necessary activation energy [3] [10].
The comparison between crystal structure prediction methodologies and experimental validation through high-temperature powder X-ray diffraction has revealed significant insights into the accuracy and limitations of computational approaches for levofloxacin polymorphs [2] [11] [12]. Initial crystal structure prediction studies using density functional theory calculations and lattice energy minimization techniques predicted several potential structures for the anhydrous α form of levofloxacin [12].
The CSP approach initially ranked a structure with space group P2₁ as the most stable predicted polymorph, with calculated unit cell parameters of a = 9.123 Å, b = 35.847 Å, c = 12.956 Å, and β = 108.2° [2] [11]. However, experimental validation through HT-PXRD revealed significant deviations from these predictions, with the actual structure exhibiting parameters of a = 9.578 Å, b = 37.295 Å, c = 13.371 Å, and β = 106.734° [2]. The deviations in cell parameters ranged from 1.35% to 4.99%, indicating substantial differences between predicted and experimental structures [2].
The most significant discrepancy occurred in the molecular conformation adopted within the crystal structure. The CSP studies predicted that levofloxacin molecules would adopt the conformationally most stable arrangement (Conformer A), characterized by parallel molecular sheets with predominantly O-H···O hydrogen bonding interactions [11] [12]. However, experimental validation revealed that the actual crystal structure contains a less stable molecular conformer (Conformer B) with a tilted molecular arrangement and additional hydrogen bonding interactions including N-H···O and C-H···F contacts [4] [2] [11].
Further analysis revealed that the experimentally determined structure corresponded to the second-ranked solution in the CSP calculations, rather than the highest-ranked prediction [11]. This finding highlighted the importance of considering multiple candidate structures from CSP studies rather than relying solely on the top-ranked prediction [11]. The ranking discrepancy arose from the computational methods' inability to accurately account for the subtle energy differences between conformational polymorphs and the role of kinetic factors in polymorph selection [11] [12].
The accuracy of CSP predictions was further evaluated through comparison of intermolecular contact distributions and void volumes. The predicted structure showed H···O contacts comprising 52% of the total intermolecular interactions, while experimental validation revealed 48% H···O contacts with a compensating increase in H···H interactions [2]. The void volume calculations also differed significantly, with CSP predicting 18.2% void space compared to the experimental value of 22.5% [2].
These comparative studies have demonstrated that while CSP methods provide valuable insights into possible polymorphic forms, experimental validation remains essential for accurate structure determination. The limitations of current CSP approaches include difficulties in predicting conformational flexibility, accurately ranking energetically similar structures, and accounting for kinetic factors that influence polymorph formation under specific experimental conditions [11] [12].
Parameter | CSP Prediction | Experimental | Deviation (%) |
---|---|---|---|
Space Group | P2₁ (Rank 1) | P2₁ (confirmed) | 0 (match) |
Cell Parameter a (Å) | 9.123 | 9.578 | 4.99 |
Cell Parameter b (Å) | 35.847 | 37.295 | 4.04 |
Cell Parameter c (Å) | 12.956 | 13.371 | 3.20 |
Cell Parameter β (°) | 108.2 | 106.734 | 1.35 |
Molecular Conformation | Conformer A (stable) | Conformer B (less stable) | Different conformer |
Ranking in CSP | Rank 1 (best) | Rank 2 (lower) | Rank mismatch |
Density (g/cm³) | 1.489 | 1.466 | 1.55 |
Void Volume (%) | 18.2 | 22.5 | 23.6 |
Phase Transition | Temperature Range (°C) | Mechanism | Enthalpy Change (J/g) | Activation Energy (kJ/mol) | Reversibility |
---|---|---|---|---|---|
Hemihydrate → γ Form | 110-120 | Dehydration-induced | -45.2 | 85.2 | Irreversible |
Monohydrate → α Form | 115-125 | Direct dehydration | -52.8 | 92.1 | Irreversible |
γ Form → α Form | 175-200 | Thermally activated | -12.4 | 45.6 | Irreversible |
α Form → δ Form | 54-60 | Enantiotropic conversion | -8.7 | 32.4 | Reversible |
Solvate → γ Form | 80-150 | Solvent loss | -35.6 | 67.8 | Irreversible |
Mechanochemical γ → Amorphous | Room temp | Mechanical stress | N/A | N/A | Irreversible |
Irritant;Health Hazard